

AZD1940 in Pain Models: A Comparative Analysis of a Peripherally Acting Cannabinoid Agonist

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Compound of Interest

Compound Name: AZD1940

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This guide provides a comparative analysis of the experimental results of **AZD1940**, a peripherally acting cannabinoid CB1/CB2 receptor agonist, in various pain models. The clinical findings for **AZD1940** are contrasted with preclinical data and the results of alternative therapeutic strategies, such as CXCR2 antagonists, to offer a broader perspective on current pain research.

Summary of AZD1940 Efficacy in Human Pain Models

AZD1940 was investigated for its analgesic properties with the aim of avoiding central nervous system (CNS) side effects associated with centrally acting cannabinoid agonists. However, clinical studies in humans failed to demonstrate significant analgesic efficacy in acute pain models.

Pain Model	Study Population	AZD1940 Dose(s)	Comparator (s)	Key Findings	Reference(s)
Capsaicin-Induced Pain and Hyperalgesia	44 healthy male volunteers	400 µg and 800 µg (single oral doses)	Placebo	No significant attenuation of ongoing pain, primary hyperalgesia, or secondary hyperalgesia compared with placebo. Mild, dose-dependent CNS effects (feeling 'high' and 'sedated') and gastrointestinal adverse events were observed.	[1][2]
Post-Operative Dental Pain (Third Molar Extraction)	151 patients	800 µg (single oral dose)	Placebo, Naproxen (500 mg)	No statistically significant difference in pain scores (VAS AUC0-8h) compared to placebo. Naproxen significantly reduced pain scores compared to placebo.	[3][4][5]

AZD1940 was associated with subjective cannabinoid effects ('sedated' and 'high') and adverse events like postural dizziness, nausea, and hypotension.

Preclinical Efficacy of AZD1940

In contrast to the human studies, preclinical investigations suggested potential analgesic effects of **AZD1940**.

Animal Model	Pain Type	Key Findings	Reference(s)
Rat and Primate Models	Inflammatory and Neuropathic Pain	Showed a CB1 receptor-dependent peripheral analgesic effect. The compound had low brain uptake at anti-nociceptive doses.	[2]

This discrepancy between preclinical and clinical results highlights the translational challenges in pain research.

Experimental Protocols

Human Capsaicin-Induced Pain and Hyperalgesia Model

- Study Design: Randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[\[1\]](#)
- Participants: 44 healthy male volunteers (20-45 years old).[\[1\]](#)
- Intervention: Single oral doses of **AZD1940** (400 µg and 800 µg) or placebo.[\[1\]](#)
- Pain Induction:
 - Ongoing Pain: Intradermal capsaicin injections in the forearm.[\[1\]](#)
 - Hyperalgesia: Topical application of capsaicin cream on the calf.[\[1\]](#)
- Outcome Measures:
 - Ongoing Pain: Visual Analogue Scale (VAS; 0-100 mm).[\[1\]](#)
 - Primary Hyperalgesia: Heat pain thresholds.[\[1\]](#)
 - Secondary Hyperalgesia: Area of mechanical allodynia.[\[1\]](#)
 - CNS Effects: Visual Analogue Mood Scales (VAMS) for 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[\[1\]](#)

Post-Operative Dental Pain Model

- Study Design: Randomized, double-blind, placebo-controlled study.[\[3\]](#)
- Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[\[3\]](#)
- Intervention: A single oral dose of 800 µg **AZD1940**, 500 mg naproxen, or placebo administered 1.5 hours before surgery.[\[3\]](#)
- Outcome Measures:
 - Ongoing Post-Operative Pain: VAS (0-100 mm) from 0 to 8 hours post-operatively (primary variable: VAS AUC0-8h).[\[3\]](#)
 - Pain on Jaw Movement: VAS from 0 to 8 hours post-operatively (VASJM AUC0-8h).[\[3\]](#)

- Rescue Medication: Time to request for acetaminophen.[3]
- Subjective Cannabinoid Effects: Visual Analog Mood Scale (VAMS).[3]

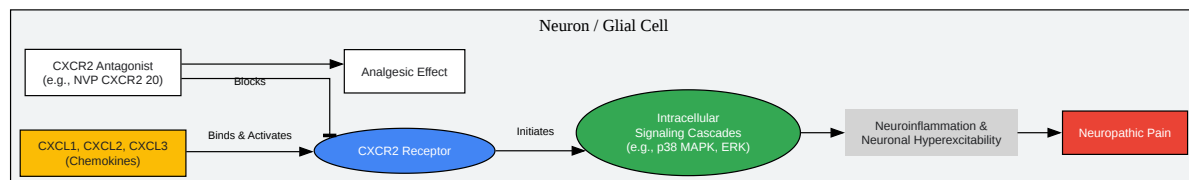
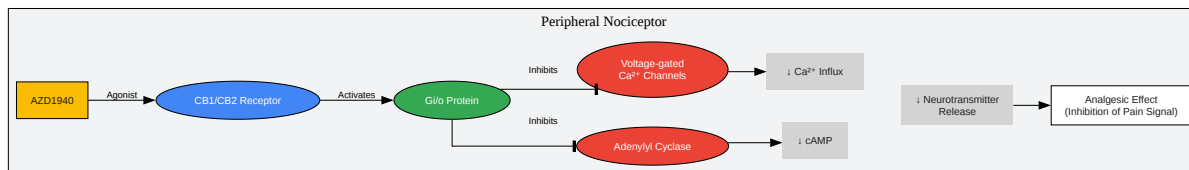
Alternative Therapeutic Strategy: CXCR2 Antagonists

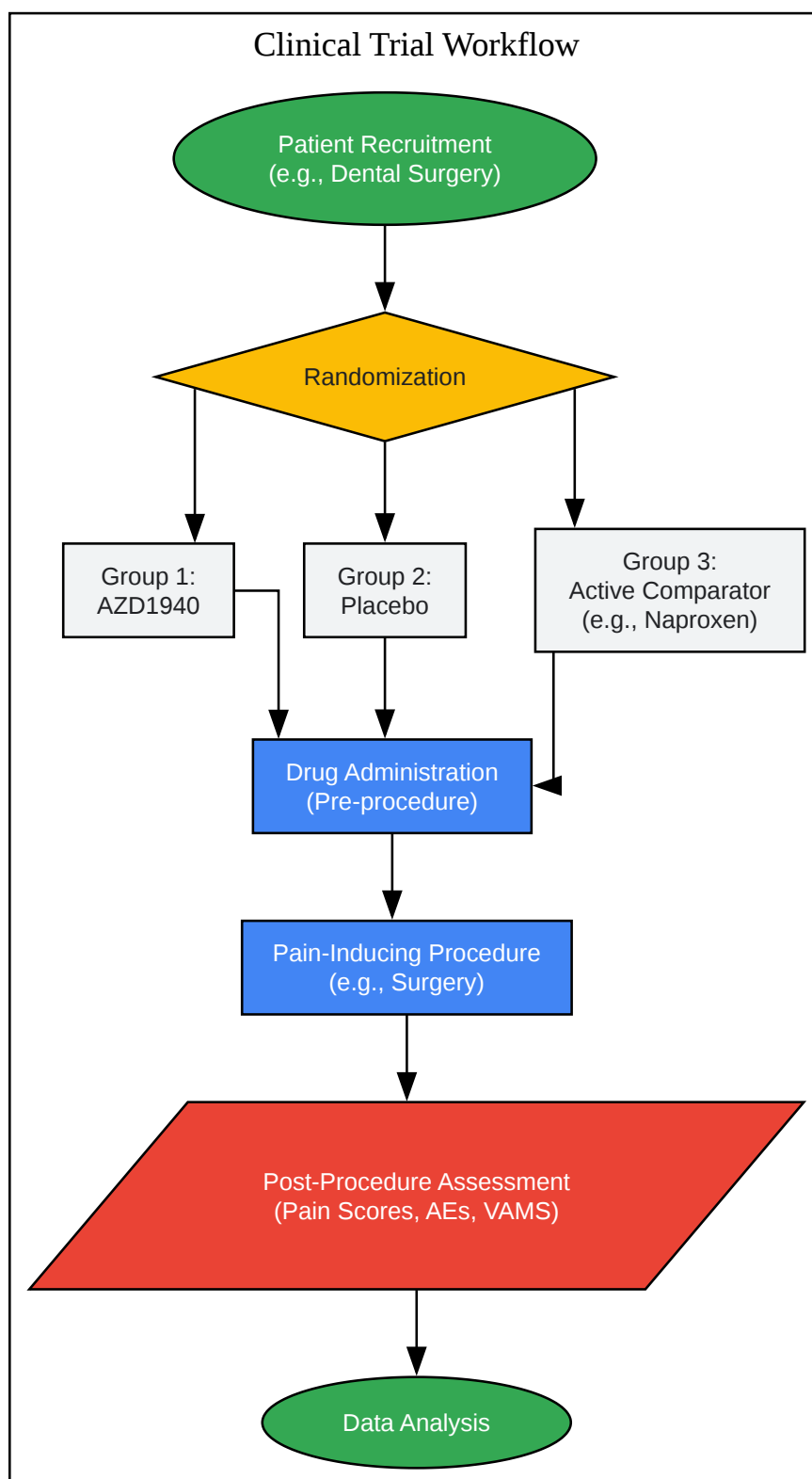
The chemokine receptor CXCR2 has emerged as a promising target for the treatment of neuropathic and chronic post-surgical pain.[6][7] Antagonism of this receptor represents a distinct mechanistic approach compared to cannabinoid receptor modulation.

Compound	Pain Model	Key Findings	Reference(s)
NVP CXCR2 20	Chronic Constriction Injury (CCI) of the sciatic nerve (rat model of neuropathic pain)	Intrathecal administration attenuated neuropathic pain symptoms (mechanical and thermal hypersensitivity).[8][9]	
SB225002	Chronic Compressive Injury (neuropathic pain model)	Alleviated mechanical and cold hypersensitivity. Inhibited microglial activity and the production of proinflammatory cytokines.	[6][7]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway for **AZD1940**, the CXCR2 antagonist pathway, and a typical experimental workflow for a clinical pain trial.





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